An In-depth Technical Guide to 6-Bromo-2-fluoro-3-propoxyphenylboronic acid
An In-depth Technical Guide to 6-Bromo-2-fluoro-3-propoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Bromo-2-fluoro-3-propoxyphenylboronic acid, a key building block in modern medicinal chemistry and organic synthesis. This document details its physicochemical properties, representative synthetic protocols, and its primary application in carbon-carbon bond formation.
Physicochemical Properties
6-Bromo-2-fluoro-3-propoxyphenylboronic acid is a substituted phenylboronic acid. These compounds are of significant interest in drug discovery due to the prevalence of biaryl and heteroaryl motifs in biologically active molecules. The presence of a fluorine atom can enhance metabolic stability and modulate the electronic properties of the molecule.
| Property | Value |
| Molecular Formula | C₉H₁₁BBrFO₃ |
| Molecular Weight | 277.80 g/mol |
| CAS Number | 1072951-85-9[1] |
| Appearance | Off-white to white solid (typical) |
| Solubility | Soluble in organic solvents such as methanol, DMSO, and DMF |
Core Application: Suzuki-Miyaura Cross-Coupling
6-Bromo-2-fluoro-3-propoxyphenylboronic acid is primarily utilized as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and generally high yields.
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle with a palladium catalyst. The key steps are oxidative addition of an aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
The following is a representative experimental protocol for a microwave-assisted Suzuki-Miyaura cross-coupling reaction using a substituted phenylboronic acid. This protocol can be adapted for 6-Bromo-2-fluoro-3-propoxyphenylboronic acid.
Materials:
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6-Bromo-2-fluoro-3-propoxyphenylboronic acid
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Aryl halide (e.g., 4-bromoanisole)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
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Base (e.g., K₂CO₃)
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Solvent (e.g., 1,4-Dioxane and water mixture)
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10 mL microwave vial with a stir bar
Procedure:
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To a 10 mL microwave vial containing a stir bar, add 6-Bromo-2-fluoro-3-propoxyphenylboronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.05 equivalents), and the base (2.0 equivalents).
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Add the solvent system, typically a mixture of an organic solvent and water (e.g., 4:1 dioxane:water).
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Seal the vial and place it in the microwave reactor.
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Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15-30 minutes).
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After the reaction is complete, allow the vial to cool to room temperature.
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Dilute the reaction mixture with an organic solvent, such as ethyl acetate, and water.
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Separate the organic layer, and extract the aqueous layer with the organic solvent.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter the mixture and concentrate under reduced pressure.
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Purify the crude product by flash chromatography to yield the desired biaryl compound.
Figure 2: A typical experimental workflow for microwave-assisted Suzuki coupling.
Significance in Drug Development
Substituted biaryl and heteroaryl scaffolds are fundamental components of many approved drugs and clinical candidates. The ability to efficiently synthesize diverse libraries of these compounds is crucial for structure-activity relationship (SAR) studies. Boronic acids like 6-Bromo-2-fluoro-3-propoxyphenylboronic acid serve as versatile building blocks, allowing for the systematic modification of different regions of a target molecule. The fluorine and propoxy substituents on this particular reagent can be used to fine-tune pharmacokinetic and pharmacodynamic properties.
Conclusion
6-Bromo-2-fluoro-3-propoxyphenylboronic acid is a valuable reagent for the synthesis of complex organic molecules, particularly in the context of drug discovery and development. Its primary utility in Suzuki-Miyaura cross-coupling reactions enables the efficient construction of biaryl and heteroaryl structures. The protocols and data presented in this guide provide a foundation for researchers to effectively utilize this compound in their synthetic endeavors.
